![molecular formula C15H10ClNO2S3 B11524055 N-[(3E)-4-chloro-5-phenyl-3H-1,2-dithiol-3-ylidene]benzenesulfonamide](/img/structure/B11524055.png)
N-[(3E)-4-chloro-5-phenyl-3H-1,2-dithiol-3-ylidene]benzenesulfonamide
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Overview
Description
- Its chemical formula is C10H15NO2S .
- This compound has diverse applications, including its role as a plasticizer in nylon, polyamide, and cellulose-based resins .
- Now, let’s explore its preparation methods.
N-[(3E)-4-chloro-5-phenyl-3H-1,2-dithiol-3-ylidene]benzenesulfonamide: , belongs to the class of benzenesulfonamides.
Preparation Methods
- The synthesis of this compound involves a thiazolone scaffold. Here’s a brief overview of the synthetic route:
- Start with the chloroacetamide derivative (Scheme 1).
- Intramolecular cyclization rearrangement leads to the formation of 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (compound 3) .
- Industrial production methods may vary, but this fundamental approach provides a starting point.
Chemical Reactions Analysis
- N-Butyl benzenesulfonamide can undergo various reactions:
- Oxidation : It may be oxidized under specific conditions.
- Reduction : Reduction reactions can modify its functional groups.
- Substitution : Substituents on the phenyl ring can be replaced.
- Common reagents include oxidants, reducing agents, and nucleophiles.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- Anticancer and Antimicrobial Properties : Recent research has explored benzenesulfonamide derivatives as anticancer and antimicrobial agents. Specifically, some derivatives inhibit carbonic anhydrase IX (CA IX), which is overexpressed in solid tumors .
- Breast Cancer Cell Lines : Compounds 4b–c, 4e, and 4g–h exhibit significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with high selectivity .
- Enzyme Inhibition : Three derivatives (4e, 4g, and 4h) show excellent inhibition against CA IX, indicating potential therapeutic applications .
- Apoptosis Induction : Compound 4e induces apoptosis in MDA-MB-231 cells .
Mechanism of Action
- CA IX inhibition disrupts tumor cell metabolism and pH regulation.
- Molecular targets involve CA IX, affecting tumor growth and hypoxia.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, the uniqueness of N-Butyl benzenesulfonamide lies in its thiazolone scaffold and CA IX inhibitory properties.
Properties
Molecular Formula |
C15H10ClNO2S3 |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(NE)-N-(4-chloro-5-phenyldithiol-3-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C15H10ClNO2S3/c16-13-14(11-7-3-1-4-8-11)20-21-15(13)17-22(18,19)12-9-5-2-6-10-12/h1-10H/b17-15+ |
InChI Key |
OZPZLOMLAOHJTJ-BMRADRMJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(/C(=N\S(=O)(=O)C3=CC=CC=C3)/SS2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NS(=O)(=O)C3=CC=CC=C3)SS2)Cl |
Origin of Product |
United States |
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